7-methyl-7H-pyrrolo[2,3-b]pyridin-4-ol
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Overview
Description
7-methyl-7H-pyrrolo[2,3-b]pyridin-4-ol is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-7H-pyrrolo[2,3-b]pyridin-4-ol typically involves the construction of the pyrrolopyridine core followed by functional group modifications. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. . The reaction conditions often involve the use of catalysts like copper chloride and bases like potassium carbonate in solvents such as dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, scalable methods that minimize the use of hazardous reagents and solvents are preferred to ensure environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
7-methyl-7H-pyrrolo[2,3-b]pyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the pyridine ring, leading to the formation of dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrolopyridine core.
Common Reagents and Conditions
Oxidation: Reagents like oxone and sodium hypochlorite in solvents such as acetonitrile are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under conditions that may include bases like sodium hydroxide or acids like hydrochloric acid.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced pyrrolopyridines, and various substituted compounds with functional groups introduced at specific positions on the core structure.
Scientific Research Applications
7-methyl-7H-pyrrolo[2,3-b]pyridin-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-methyl-7H-pyrrolo[2,3-b]pyridin-4-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. For example, it may inhibit the activity of kinases by binding to the ATP-binding site, thereby affecting downstream signaling pathways . The specific pathways involved can include the PI3K/AKT/mTOR pathway, which is crucial in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Lacks the methyl and hydroxyl groups, resulting in different chemical reactivity and biological activity.
4-aminopyrrolo[2,3-d]pyrimidine: Contains an amino group instead of a hydroxyl group, leading to distinct pharmacological properties.
1H-pyrazolo[3,4-b]pyridine: Features a pyrazole ring fused to a pyridine ring, offering different electronic and steric characteristics.
Uniqueness
7-methyl-7H-pyrrolo[2,3-b]pyridin-4-ol is unique due to the presence of both a hydroxyl group and a methyl group, which influence its chemical reactivity and potential applications. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C8H8N2O |
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Molecular Weight |
148.16 g/mol |
IUPAC Name |
7-methyl-1H-pyrrolo[2,3-b]pyridin-4-one |
InChI |
InChI=1S/C8H8N2O/c1-10-5-3-7(11)6-2-4-9-8(6)10/h2-5,9H,1H3 |
InChI Key |
XOUHIMCBMOJUCR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=O)C2=C1NC=C2 |
Origin of Product |
United States |
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